6-Phenyl-5-hexenoic acid
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Overview
Description
6-Phenyl-5-hexenoic acid is an organic compound with the molecular formula C12H14O2. It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenyl-5-hexenoic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 5-hexenoic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming 6-phenylhexanoic acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 6-phenylhexanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-5-hexenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of substituents on reactivity.
Biology: Employed in studies investigating the interaction of organic acids with biological molecules.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-hexenoic acid involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.
5-Phenylvaleric acid: Shorter carbon chain and lacks the double bond.
4-Phenylbutyric acid: Even shorter carbon chain and lacks the double bond.
Uniqueness
6-Phenyl-5-hexenoic acid is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLPAFSJGVMEH-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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